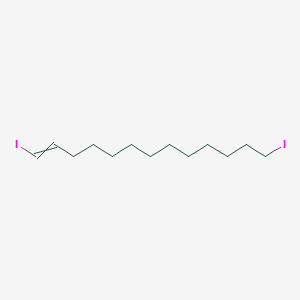
1,13-Diiodotridec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Diiodotridec-1-ene is an organic compound characterized by the presence of two iodine atoms attached to a tridec-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Diiodotridec-1-ene can be synthesized through various methods. One common approach involves the halogenation of tridec-1-ene using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the iodine atoms attaching to the terminal carbon atoms of the tridec-1-ene chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,13-Diiodotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form diiodo alcohols or diiodo ketones.
Reduction Reactions: Reduction of this compound can yield tridec-1-ene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include tridec-1-ene derivatives with various functional groups.
Oxidation: Products include diiodo alcohols and ketones.
Reduction: Products include tridec-1-ene and other reduced forms.
Scientific Research Applications
1,13-Diiodotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,13-Diiodotridec-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
1,13-Dibromotridec-1-ene: Similar structure but with bromine atoms instead of iodine.
1,13-Dichlorotridec-1-ene: Similar structure but with chlorine atoms instead of iodine.
1,13-Difluorotridec-1-ene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,13-Diiodotridec-1-ene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
CAS No. |
87462-74-6 |
|---|---|
Molecular Formula |
C13H24I2 |
Molecular Weight |
434.14 g/mol |
IUPAC Name |
1,13-diiodotridec-1-ene |
InChI |
InChI=1S/C13H24I2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h10,12H,1-9,11,13H2 |
InChI Key |
ZJXNISAXCABCMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CI)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















